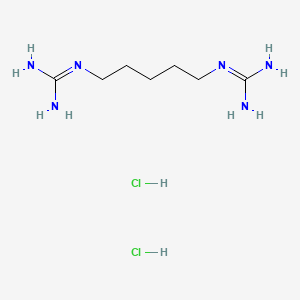
N,N'''-1,5-Pentanediylbisguanidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride is a heterocyclic organic compound with the molecular formula C7H18N6·2HCl and a molecular weight of 259.1799 g/mol . It is also known by its IUPAC name, [N-[5-[[amino(azaniumyl)methylidene]amino]pentyl]carbamimidoyl]azanium dichloride . This compound is primarily used for research purposes and is known for its unique structure and properties.
Métodos De Preparación
The synthesis of N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride involves the reaction of pentanediamine with guanidine hydrochloride under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified guanidine derivatives.
Aplicaciones Científicas De Investigación
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride has a wide range of scientific research applications . In chemistry, it is used as a reagent in the synthesis of other heterocyclic compounds. In biology, it is studied for its potential effects on cellular processes and enzyme activities. In medicine, it is explored for its potential therapeutic applications, including its role as an enzyme inhibitor. In industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride involves its interaction with specific molecular targets and pathways . It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include other guanidine derivatives such as N,N’-disubstituted guanidines and N,N’,N’‘-trisubstituted guanidines These compounds share some structural similarities but differ in their chemical reactivity and biological activity
Propiedades
Número CAS |
58585-48-1 |
|---|---|
Fórmula molecular |
C7H20Cl2N6 |
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
2-[5-(diaminomethylideneamino)pentyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C7H18N6.2ClH/c8-6(9)12-4-2-1-3-5-13-7(10)11;;/h1-5H2,(H4,8,9,12)(H4,10,11,13);2*1H |
Clave InChI |
DBEFSJBDPOGIOE-UHFFFAOYSA-N |
SMILES canónico |
C(CCN=C(N)N)CCN=C(N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
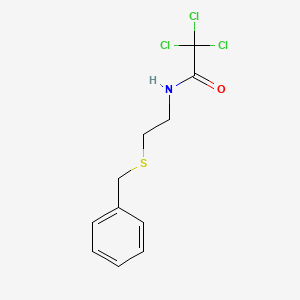
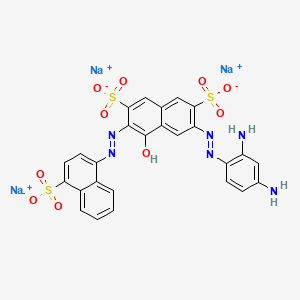
![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)


![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)


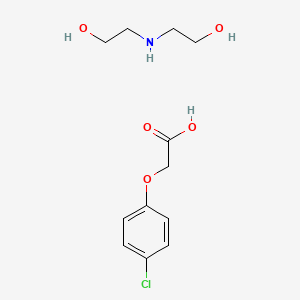
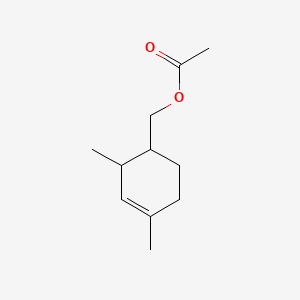
![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)

